![molecular formula C23H33N3O3 B11023800 1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11023800.png)
1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-N-(1-phenylethyl)piperidine-4-carboxamide
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Overview
Description
This compound features a complex structure, combining a piperidine ring, a pyrrolidinone moiety, and a phenylethyl group. Let’s break it down:
Piperidine Ring: The piperidine core consists of a six-membered nitrogen-containing ring.
Pyrrolidinone Moiety: The pyrrolidinone (pyrrolidine-2-one) is a five-membered ring with a carbonyl group. It contributes to the compound’s pharmacophore space and stereochemistry.
Phenylethyl Group: This aromatic side chain adds complexity and potential interactions with biological targets.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidative transformations could modify the tert-butyl group or the phenylethyl moiety.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituents on the piperidine ring may be replaced. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Assess its pharmacokinetics, toxicity, and efficacy.
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigate its interactions with biological targets (e.g., receptors, enzymes).
Industry: Evaluate its applications in materials science or catalysis.
Mechanism of Action
Understanding the compound’s mechanism involves identifying its molecular targets and pathways. Unfortunately, specific data on this compound are scarce. Further research is needed.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, you can explore related piperidine derivatives or pyrrolidinones to highlight its uniqueness.
Properties
Molecular Formula |
C23H33N3O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H33N3O3/c1-16(17-8-6-5-7-9-17)24-21(28)18-10-12-25(13-11-18)22(29)19-14-20(27)26(15-19)23(2,3)4/h5-9,16,18-19H,10-15H2,1-4H3,(H,24,28) |
InChI Key |
WZAGZRMOIZTTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C(C)(C)C |
Origin of Product |
United States |
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